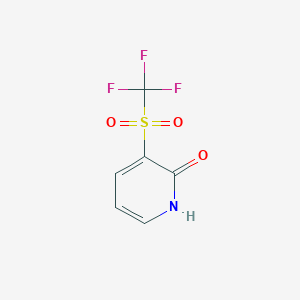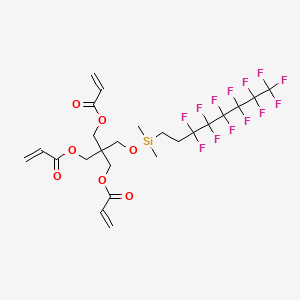
(2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane is a complex organosilicon compound It is characterized by the presence of multiple functional groups, including acrylate, perfluoroalkyl, and dimethylsilane moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane typically involves multiple steps. The process begins with the preparation of the acrylate precursor, followed by the introduction of the perfluoroalkyl group and the final incorporation of the dimethylsilane moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques can help maintain consistent quality and reduce the risk of impurities.
化学反応の分析
Types of Reactions
(2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The acrylate groups can be oxidized under specific conditions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form different silane derivatives, depending on the reducing agents and conditions used.
Substitution: The perfluoroalkyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acrylate groups can lead to the formation of epoxides, while reduction can yield various silane derivatives.
科学的研究の応用
(2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane has a wide range of scientific research applications, including:
Materials Science: It is used in the development of advanced materials with unique properties, such as hydrophobic coatings and high-performance polymers.
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules and functional materials.
Biology: It is explored for its potential use in biomedical applications, such as drug delivery systems and bio-compatible coatings.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and advanced coatings.
作用機序
The mechanism by which (2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane exerts its effects depends on its specific application. In materials science, the compound’s unique structure allows it to form strong, durable coatings with excellent hydrophobic properties. In biomedical applications, its ability to interact with biological molecules and cells can be leveraged for targeted drug delivery and bio-compatible coatings.
類似化合物との比較
Similar Compounds
(2,2,2-Tris((methacryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane: Similar in structure but with methacrylate groups instead of acrylate groups.
(2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorooctyl)ethyl)dimethylsilane: Similar but with a longer perfluoroalkyl chain.
Uniqueness
(2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring a combination of hydrophobicity, reactivity, and stability.
特性
CAS番号 |
94237-11-3 |
|---|---|
分子式 |
C24H27F13O7Si |
分子量 |
702.5 g/mol |
IUPAC名 |
[2-[[dimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]oxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate |
InChI |
InChI=1S/C24H27F13O7Si/c1-6-15(38)41-11-18(12-42-16(39)7-2,13-43-17(40)8-3)14-44-45(4,5)10-9-19(25,26)20(27,28)21(29,30)22(31,32)23(33,34)24(35,36)37/h6-8H,1-3,9-14H2,4-5H3 |
InChIキー |
CPXPPNIUDAIOKT-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12854236.png)
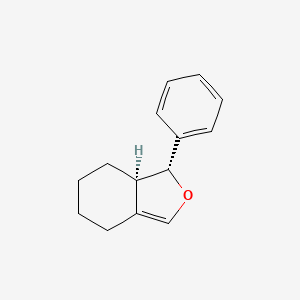
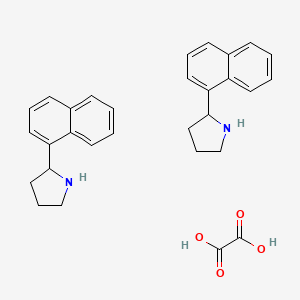
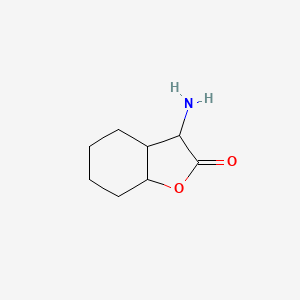

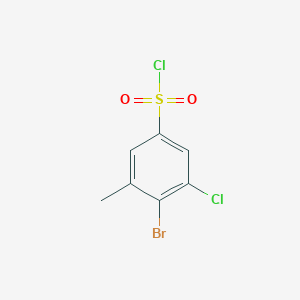

![6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12854278.png)
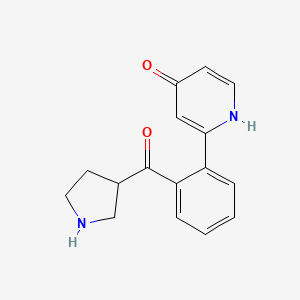

![1-[5-(3-Methylphenyl)-2-thienyl]ethanone](/img/structure/B12854293.png)
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B12854297.png)

